molecular formula C20H18N4O4 B2619270 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 730241-99-3

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2619270
CAS RN: 730241-99-3
M. Wt: 378.388
InChI Key: VIHAFRSERJOEDD-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, also known as FCPOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce fibrosis. This compound has also been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is its stability and ease of synthesis. It can be easily synthesized in large quantities and is stable under various conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
In conclusion, this compound is a synthetic compound that has shown significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile involves the reaction of furan-2-carboxylic acid with piperazine and 4-methoxyphenyl isocyanate, followed by the reaction of the resulting intermediate with 2-chloro-4,5-dicyano-1,3-oxazole. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAFRSERJOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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